molecular formula C22H23Br2NO4S B2530124 5,7-Dibromoquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate CAS No. 2415464-60-5

5,7-Dibromoquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate

Cat. No.: B2530124
CAS No.: 2415464-60-5
M. Wt: 557.3
InChI Key: PXDFYOOWIXSCEE-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate is a useful research compound. Its molecular formula is C22H23Br2NO4S and its molecular weight is 557.3. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Evaluation

  • Chemoselective Synthesis and Antimicrobial Activities : A study focused on the synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives, including compounds related to the 5,7-Dibromoquinolin-8-yl structure. These compounds demonstrated potent antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Krishna, 2018).

Applications in Oil and Lubricant Industry

  • Antioxidant Additives for Lubricating Oils : Research on quinazolones, structurally similar to 5,7-Dibromoquinolin-8-yl compounds, indicates their effectiveness as antioxidant additives in lubricating oils. This suggests potential applications of 5,7-Dibromoquinolin-8-yl derivatives in enhancing the performance and lifespan of industrial oils (Habib et al., 2014).

Fluorescent pH-Probes

  • Development of Fluorescent pH-Probes : A study investigated 5,7-pi-extended 8-benzyloxyquinolines, including a 5,7-dibromo derivative, for use as fluorescent pH-probes. These compounds exhibited significant fluorescence changes upon protonation, suggesting their utility in pH sensing and potentially related applications (Kappaun et al., 2006).

Antituberculosis and Cytotoxicity Studies

  • Antituberculosis and Cytotoxicity of Quinoline Derivatives : Research on 3-heteroarylthioquinoline derivatives, related to the 5,7-Dibromoquinolin-8-yl structure, demonstrated notable antituberculosis activity. Specific derivatives showed high efficacy against Mycobacterium tuberculosis with minimal cytotoxic effects, indicating potential therapeutic applications (Chitra et al., 2011).

Antibacterial Agents

  • Broad-Spectrum Antibacterial Isothiazoloquinolone : The synthesis of a 2-sulfonylquinolone derivative, closely related to 5,7-Dibromoquinolin-8-yl compounds, was developed as a key intermediate for potent broad-spectrum antibacterial agents. This highlights potential applications of 5,7-Dibromoquinolin-8-yl derivatives in developing new antibacterial drugs (Hashimoto et al., 2007).

Properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-methyl-5-propan-2-yl-2-propoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Br2NO4S/c1-5-9-28-19-10-14(4)16(13(2)3)11-20(19)30(26,27)29-22-18(24)12-17(23)15-7-6-8-25-21(15)22/h6-8,10-13H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDFYOOWIXSCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Br2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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